molecular formula C19H16N2O4S B2461412 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477550-42-8

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2461412
CAS RN: 477550-42-8
M. Wt: 368.41
InChI Key: LCNZVUUKPHRSAO-UHFFFAOYSA-N
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Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the 1H-NMR and 13C-NMR data provided information about the hydrogen and carbon atoms in the molecule . The IR data gave information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: orange red solid; Yield: 94%; m.p. 72–74°C; FT-IR (cm −1): 1335, 1593, 1531, 1331, 1505; 1 H NMR (400MHz, CDCl3): δ 8.21 (d, J 8.9Hz, 2H), 7.97 (d, J 8.9Hz, 2H), 7.27 (d, J 8.9Hz, 2H), 6.97 (d, J 8.9Hz, 2H), 6.81 (s,1H), 3.84 (s, 3H), 2.95 (m,1H), 1.72 (m, 2H), 1.25 (d, J 7.4Hz 3H), 0.96 (t, J 7.4Hz, 3H); 13 C NMR (100MHz, CDCl3): δ 171.51, 159.01, 149.46, 146.73, 141.24, 137.57, 129.10, 126.44, 123.99, 115.34, 105.30, 55.54, 54.67, 31.01, 21.19, 11.47; GCMS: m/z calcd for C 20 H 21 N 3 O 3 S 383.46, found 383 (M +) .

Future Directions

Thiazoles are important heterocyclics exhibiting various biological activities. Therefore, researchers are continuously synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that “N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” and similar compounds could be subjects of future research in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific interactions would depend on the exact biological activity exhibited by this compound.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine . The exact pathways affected would depend on the biological activity exhibited by this compound.

Pharmacokinetics

A study on a similar compound, n-(4-methoxybenzyl) thiosemicarbazone derivatives, showed satisfactory drug-like characteristics and adme properties . The specific ADME properties of this compound would need to be determined through further studies.

Result of Action

Thiazole derivatives are known to have various effects depending on their biological activity . For instance, they can have antimicrobial, antifungal, and antiviral effects . The specific effects would depend on the biological activity exhibited by this compound.

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives . The specific influences would need to be determined through further studies.

Biochemical Analysis

Biochemical Properties

The compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may interact with various enzymes and proteins. For instance, derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function . The nature of these interactions likely involves the formation of non-covalent bonds between the compound and the active site of the enzyme .

Cellular Effects

The effects of this compound on cells are not fully understood. Its derivatives have been found to influence cell function by modulating enzyme activity. For example, inhibition of AChE can affect nerve cell signaling

Molecular Mechanism

Its ability to inhibit AChE suggests that it may bind to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter . This could lead to changes in gene expression and cellular metabolism.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)15-11-26-19(20-15)21-18(22)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNZVUUKPHRSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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